N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide” is a chemical compound that has gained significant attention in scientific research and industry in recent years. It is a novel compound that has been evaluated for antitubercular activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines were synthesized and evaluated for antitubercular activity . Another study reported the synthesis of new furan-based derivatives and evaluated their cytotoxic and tubulin polymerization inhibitory activities .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized based on IR, 1HMR, and mass spectral analysis . For instance, the structure of 2-(3,4-Dimethoxyphenyl)-4-(furan-2-ylmethylene)-1-p-tolyl-1H-imidazol-5(4H)-one was confirmed by 1H-NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Furoylacetonitrile was allowed to react with phenylhydrazine at 130 ℃ for 1 h, and the desired 3-(furan-2-yl)-1-phenyl-H-pyrazol-5-amine was successfully generated with over 90% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of N-[2-fluoro-4-(furan-2-yl)phenyl]prop-2-enamide is 231.22 g/mol .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The furan nucleus is an essential synthetic technique in the search for new drugs .
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl (phenyl)methanone derivatives have shown promising in vitro protein tyrosine kinase inhibitory activity . This activity is crucial as protein kinases play an important role as cell function regulators in signal transduction pathways .
Antimicrobial Activity
Furan derivatives have been screened for antimicrobial activity against XDR pathogens . This is particularly important given the rise in drug resistance to clinically utilized anti-infectives .
Herbicidal Activity
Some furan derivatives have shown moderate to good herbicidal activity against target weeds . This could be useful in the development of new herbicides.
Cytotoxic Effects
Certain chalcones containing furan have been found to exhibit different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer treatment.
Antioxidative Activity
Bromophenols, which can contain furan, have been found to have antioxidative activity . This could have potential applications in the treatment of diseases caused by oxidative stress.
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit antibacterial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.
Biochemical Pathways
The specific biochemical pathways affected by N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide Like other chemical compounds, its action, efficacy, and stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
The safety and toxicity of similar compounds have been evaluated. For instance, the toxicity profile was predicted by an organic chemistry portal, a web-based application for predicting in silico absorption, distribution, metabolism, excretion, and toxicity, and the novel derivatives under study did not show any toxicity issues .
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(10-17-16(19)13-7-8-13)11-3-5-12(6-4-11)15-2-1-9-20-15/h1-6,9,13-14,18H,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHLTTFAAYHICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.